REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])([CH3:10])[OH:11])[cH:5][cH:6][cH:7]1.[CH3:21][C:22](=[O:23])[OH:24].[Cl:12][CH2:13][C:14]#[N:15].[S:16]([OH:17])(=[O:18])(=[O:19])[OH:20]>>[Br:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])([CH3:10])[NH:15][C:14]([CH2:13][Cl:12])=[O:17])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)(NC(=O)CCl)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |